

troubleshooting high background fluorescence in Mca-DEVDAP-K(Dnp)-OH assay

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Compound of Interest

Compound Name: Mca-DEVDAP-K(Dnp)-OH

Cat. No.: B575278

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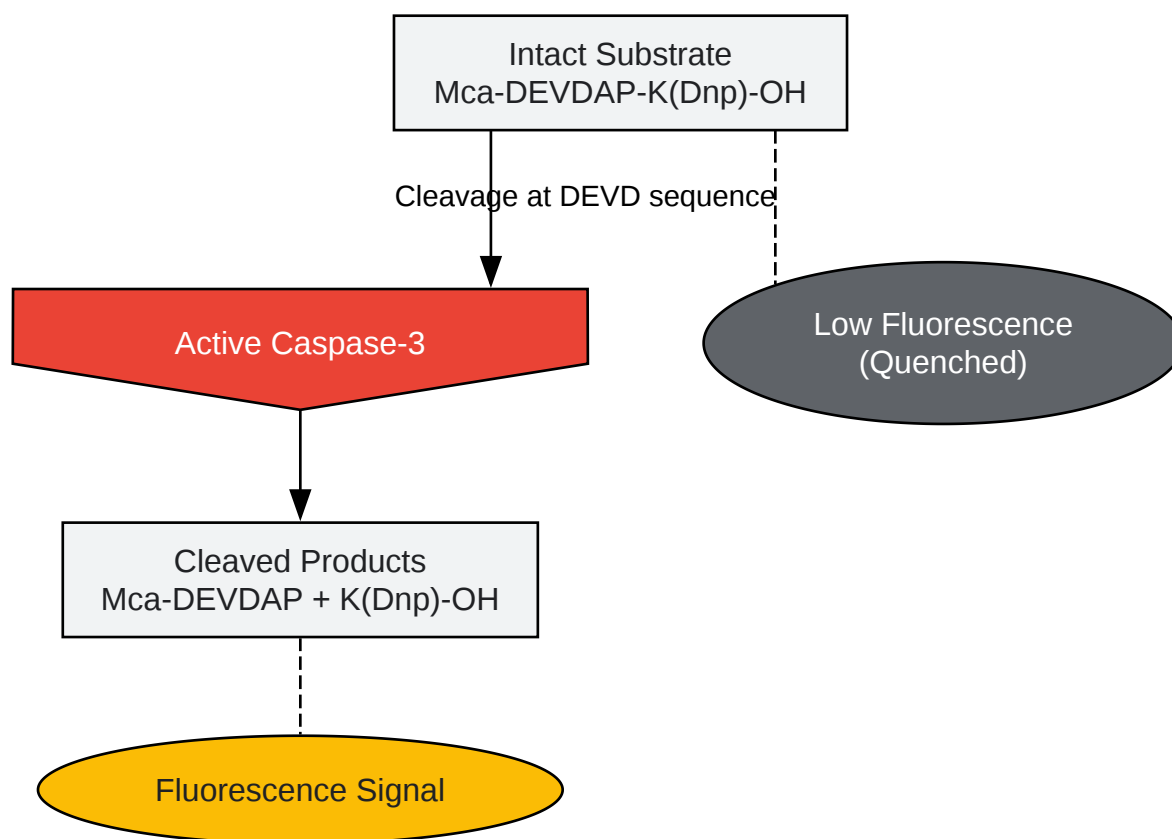
Technical Support Center: Mca-DEVDAP-K(Dnp)-OH Assay

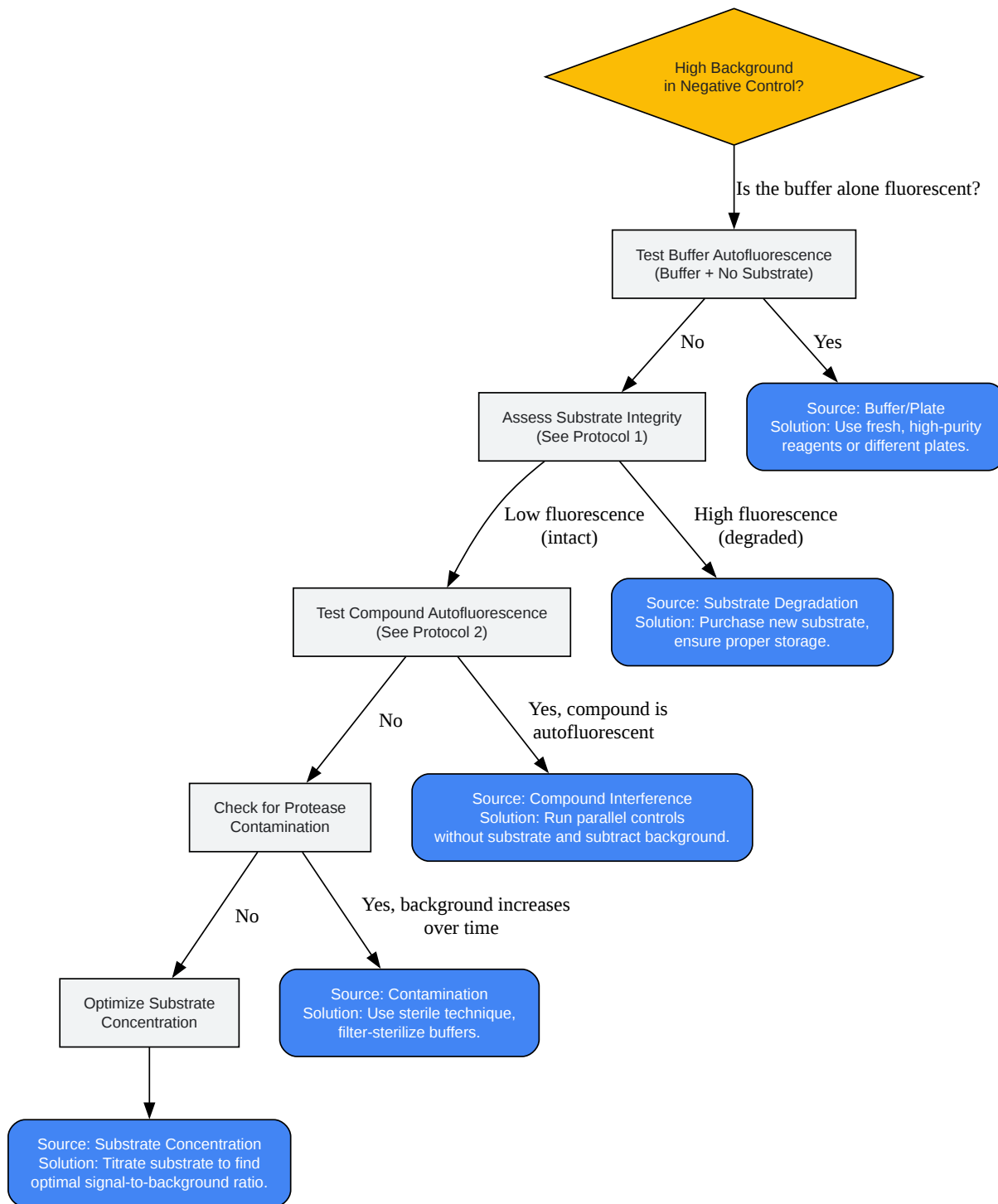
This guide provides troubleshooting advice and frequently asked questions for researchers using the **Mca-DEVDAP-K(Dnp)-OH** fluorogenic substrate to measure caspase-3 activity.

Frequently Asked Questions (FAQs)

Q1: What is the scientific principle behind the **Mca-DEVDAP-K(Dnp)-OH** assay?

The **Mca-DEVDAP-K(Dnp)-OH** assay is a fluorescence resonance energy transfer (FRET) based method to detect caspase-3 activity. The substrate is a peptide sequence (DEVDAP) recognized by caspase-3, flanked by a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the Dnp group absorbs the energy emitted by the Mca fluorophore, resulting in a low background signal. Upon cleavage of the peptide by active caspase-3, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence.





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